(1R)-1-[4-bromo-2-(ethoxymethoxy)phenyl]ethan-1-ol
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Overview
Description
(1R)-1-[4-bromo-2-(ethoxymethoxy)phenyl]ethan-1-ol is an organic compound characterized by the presence of a bromine atom, an ethoxymethoxy group, and a hydroxyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-[4-bromo-2-(ethoxymethoxy)phenyl]ethan-1-ol typically involves the bromination of a suitable precursor, followed by the introduction of the ethoxymethoxy group and the hydroxyl group. One common method involves the bromination of 2-(ethoxymethoxy)phenyl ethan-1-ol using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and safety, with considerations for waste management and environmental impact. Continuous flow reactors and automated systems may be employed to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-[4-bromo-2-(ethoxymethoxy)phenyl]ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium, with the reaction carried out at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether, with the reaction conducted under an inert atmosphere.
Substitution: Sodium azide in dimethylformamide, with the reaction heated to reflux.
Major Products Formed
Oxidation: Formation of a carbonyl compound such as 4-bromo-2-(ethoxymethoxy)benzaldehyde.
Reduction: Formation of 1-[4-bromo-2-(ethoxymethoxy)phenyl]ethane.
Substitution: Formation of 1-[4-azido-2-(ethoxymethoxy)phenyl]ethan-1-ol.
Scientific Research Applications
Chemistry
In chemistry, (1R)-1-[4-bromo-2-(ethoxymethoxy)phenyl]ethan-1-ol is used as a building block for the synthesis of more complex molecules. Its functional groups allow for further modifications, making it valuable in the development of new compounds.
Biology
In biological research, this compound may be used as a probe to study the effects of brominated phenyl compounds on biological systems. Its interactions with enzymes and receptors can provide insights into biochemical pathways.
Medicine
In medicine, derivatives of this compound could be explored for their potential therapeutic properties. Brominated phenyl compounds have been investigated for their antimicrobial and anticancer activities.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, including pharmaceuticals and agrochemicals. Its unique structure allows for the development of products with specific properties.
Mechanism of Action
The mechanism of action of (1R)-1-[4-bromo-2-(ethoxymethoxy)phenyl]ethan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and ethoxymethoxy group can influence the compound’s binding affinity and specificity. The hydroxyl group may participate in hydrogen bonding, further stabilizing the interaction with the target. These interactions can modulate biochemical pathways, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
- (1R)-1-[4-chloro-2-(ethoxymethoxy)phenyl]ethan-1-ol
- (1R)-1-[4-fluoro-2-(ethoxymethoxy)phenyl]ethan-1-ol
- (1R)-1-[4-iodo-2-(ethoxymethoxy)phenyl]ethan-1-ol
Uniqueness
Compared to its analogs, (1R)-1-[4-bromo-2-(ethoxymethoxy)phenyl]ethan-1-ol exhibits unique properties due to the presence of the bromine atom. Bromine’s size and electronegativity can influence the compound’s reactivity and interactions with biological targets. This makes it distinct from its chloro, fluoro, and iodo counterparts, which may have different chemical and biological behaviors.
Properties
Molecular Formula |
C11H15BrO3 |
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Molecular Weight |
275.14 g/mol |
IUPAC Name |
(1R)-1-[4-bromo-2-(ethoxymethoxy)phenyl]ethanol |
InChI |
InChI=1S/C11H15BrO3/c1-3-14-7-15-11-6-9(12)4-5-10(11)8(2)13/h4-6,8,13H,3,7H2,1-2H3/t8-/m1/s1 |
InChI Key |
CLMNIOTXJDBKRX-MRVPVSSYSA-N |
Isomeric SMILES |
CCOCOC1=C(C=CC(=C1)Br)[C@@H](C)O |
Canonical SMILES |
CCOCOC1=C(C=CC(=C1)Br)C(C)O |
Origin of Product |
United States |
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